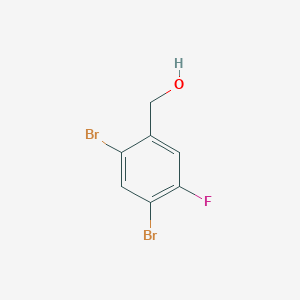

2,4-Dibromo-5-fluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPCMJCRFWJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Substituted Benzyl Alcohols: Focus on 2-Bromo-5-fluorobenzyl Alcohol

A Note to the Reader: This guide addresses the chemical structure, properties, synthesis, and applications of halogenated benzyl alcohols, a critical class of intermediates in pharmaceutical and materials science research. While the initial topic of interest was 2,4-Dibromo-5-fluorobenzyl alcohol, a thorough review of scientific literature and chemical databases indicates a significant lack of available information on this specific disubstituted compound. Therefore, to provide a comprehensive and technically valuable resource, this guide will focus on the closely related and well-documented analogue, 2-Bromo-5-fluorobenzyl alcohol . The principles, experimental methodologies, and applications discussed herein are representative of this class of compounds and will be of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Benzyl Alcohols in Modern Chemistry

Halogenated benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) on the benzene ring, coupled with the reactive benzylic hydroxyl group, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science.[1][2]

The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, on the other hand, is an excellent functional group for introducing further molecular complexity through various cross-coupling reactions. The combination of these halogens in a single molecule, as in 2-Bromo-5-fluorobenzyl alcohol, creates a powerful synthon for the development of novel therapeutic agents and functional materials.[1][3]

This guide provides a detailed exploration of 2-Bromo-5-fluorobenzyl alcohol, covering its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure

The chemical structure of 2-Bromo-5-fluorobenzyl alcohol consists of a benzene ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 5.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2-Bromo-5-fluorophenyl)methanol .[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and other applications.

Physicochemical Properties

The key physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO | [4] |

| Molecular Weight | 205.02 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 91-94 °C | [2][5] |

| Boiling Point | 252.5±25.0 °C (Predicted) | [5] |

| Density | 1.658±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water | [5] |

| pKa | 13.67±0.10 (Predicted) | [5] |

| CAS Number | 202865-66-5 | [1][4][5] |

Spectroscopic Data

Synthesis of 2-Bromo-5-fluorobenzyl Alcohol

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or aldehyde. A common and effective method for the preparation of 2-Bromo-5-fluorobenzyl alcohol is the reduction of 2-bromo-5-fluorobenzoic acid.

Synthetic Pathway Overview

A general and reliable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding carboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[6]

Caption: General synthetic scheme for the reduction of a substituted benzoic acid to a benzyl alcohol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol and is adapted from established chemical literature for similar transformations.[6]

Materials:

-

2-Bromo-5-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Substrate: A solution of 2-bromo-5-fluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling with an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and facilitate the workup.

-

Workup: The resulting suspension is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-5-fluorobenzyl alcohol.

Applications in Research and Drug Development

2-Bromo-5-fluorobenzyl alcohol is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2]

Pharmaceutical Synthesis

The primary application of 2-Bromo-5-fluorobenzyl alcohol is as a key building block in the synthesis of pharmaceutical intermediates.[2] The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The benzylic alcohol functionality can be further modified through oxidation to an aldehyde or carboxylic acid, or converted to an ether or ester.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be used in the development of new agrochemicals, where the specific substitution pattern can lead to enhanced potency and selectivity of herbicides, insecticides, and fungicides.[1]

Materials Science

The unique electronic properties conferred by the bromo and fluoro substituents make this molecule a potential precursor for the synthesis of specialty chemicals and functional materials, such as liquid crystals and polymers with specific optical or electronic properties.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzyl alcohol.

Hazard Identification

Based on aggregated GHS information, 2-Bromo-5-fluorobenzyl alcohol is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][8]

-

Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-fluorobenzyl alcohol stands out as a highly versatile and valuable building block for synthetic chemists. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it a key intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzyl alcohol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Retrieved from [Link]

-

Moleqube. (n.d.). 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. Retrieved from [Link]

- Google Patents. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]

- Google Patents. (1982). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate and process for their preparation.

-

ChemBK. (2024). 4-Bromo-2-fluorobenzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for Catalytic transfer hydrogenation of nitroarenes using a recyclable and air-stable phosphine-free manganese(I) catalyst. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-5-fluorobenzyl alcohol | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Synthetic Pathways for the Derivatization of 2,4-Dibromo-5-fluorobenzyl Alcohol

Abstract

This technical guide provides detailed protocols for the synthesis of key derivatives from 2,4-Dibromo-5-fluorobenzyl alcohol, a critical halogenated building block in medicinal chemistry and materials science. We present validated, step-by-step methodologies for O-alkylation (ether synthesis), esterification, and selective oxidation to the corresponding aldehyde. The rationale behind procedural choices, including reagent selection and reaction conditions, is discussed to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic scaffold of significant interest in drug discovery.[1][2] Its utility stems from a unique combination of reactive sites and modulating substituents:

-

Orthogonal Halogen Handles: The two bromine atoms at positions 2 and 4 serve as distinct sites for sequential or differential metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the programmed construction of complex bi-aryl or elaborated aromatic systems.[3]

-

Metabolic and Physicochemical Modulation: The fluorine atom at the 5-position is a bioisosteric replacement for hydrogen that can profoundly influence a molecule's properties.[4] It often enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and modulates lipophilicity (logP), thereby improving pharmacokinetic profiles.[5][6]

-

Derivatization Hub: The primary benzylic alcohol is a versatile functional group that provides a direct attachment point for a wide array of moieties through etherification, esterification, or conversion to other functional groups.[7]

This guide focuses on three fundamental, high-yield transformations of the benzylic alcohol, providing a robust toolkit for its incorporation into larger, more complex target molecules.

Core Synthetic Transformations and Protocols

Three core transformations—etherification, esterification, and oxidation—unlock the potential of the benzylic alcohol moiety. The following protocols are designed as self-validating systems, incorporating best practices and explaining the causality behind key steps.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming C-O-C bonds.[8][9] The strategy involves deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an SN2 reaction with a primary alkyl halide.[10]

Mechanistic Rationale: We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to irreversibly deprotonate the weakly acidic benzyl alcohol. This generates the sodium 2,4-dibromo-5-fluorobenzyl alkoxide in situ. The subsequent addition of a primary alkyl halide (e.g., iodomethane or benzyl bromide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired ether.[8][11] Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the sodium cation without interfering with the nucleophilic alkoxide.

Detailed Protocol: Synthesis of 1-(Benzyloxy)methyl-2,4-dibromo-5-fluorobenzene

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and protic solvents. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol).

-

Dissolution: Dissolve the alcohol in anhydrous Tetrahydrofuran (THF, ~40 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq., e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes.

-

Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.[12]

-

-

Alkylation: Add benzyl bromide (1.1 eq., e.g., 1.3 mL, 11 mmol) dropwise to the stirring suspension at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[11]

-

Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any excess NaH.

-

Work-up: Transfer the mixture to a separatory funnel containing water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[13]

Esterification with Acyl Chlorides

For the formation of benzyl esters, reaction with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and rapid method.[14] This approach avoids the equilibrium limitations of Fischer esterification.[15][16]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the benzyl alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[17] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.

Detailed Protocol: Synthesis of 2,4-Dibromo-5-fluorobenzyl Acetate

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol) and dissolve it in anhydrous dichloromethane (DCM, ~50 mL).

-

Base Addition: Add triethylamine (1.5 eq., e.g., 2.1 mL, 15 mmol).

-

Acylation: Cool the solution to 0 °C in an ice-water bath. Add acetyl chloride (1.2 eq., e.g., 0.85 mL, 12 mmol) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.[17]

Selective Oxidation to 2,4-Dibromo-5-fluorobenzaldehyde

The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[18][19] The Dess-Martin Periodinane (DMP) is an exceptional reagent for this transformation due to its high selectivity, mild reaction conditions, and operational simplicity.[20][21]

Mechanistic Rationale: The Dess-Martin oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) center of DMP.[20] This is followed by an intramolecular proton transfer and a concerted elimination pathway that yields the aldehyde, iodinane, and acetic acid.[22] The reaction is typically performed at room temperature in a chlorinated solvent and is known for its high yields and compatibility with a wide range of sensitive functional groups.[23]

Detailed Protocol: Synthesis of 2,4-Dibromo-5-fluorobenzaldehyde

Safety Precaution: Dess-Martin Periodinane is shock-sensitive and can be explosive under certain conditions. Handle with care and avoid grinding or excessive heating.

-

Preparation: To a round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~50 mL).

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq., e.g., 5.09 g, 12 mmol) in one portion at room temperature.

-

Scientist's Note: The reaction is typically fast, often completing within 1-3 hours. The initially clear solution may become a milky suspension.[23]

-

-

Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (~50 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 40 mL) and brine (1 x 40 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde can be purified by flash column chromatography (hexane/ethyl acetate) to yield a pure white or pale-yellow solid.[24]

Summary of Synthetic Transformations

The following table summarizes the key transformations, reagents, and typical outcomes for the derivatization of this compound.

| Transformation | Reaction Type | Key Reagents | Product Class | Typical Yield |

| O-Alkylation | Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (e.g., BnBr) | Benzyl Ether | 80-95% |

| Esterification | Acylation | Acyl Chloride (e.g., AcCl), Et₃N | Benzyl Ester | 90-98% |

| Oxidation | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Benzaldehyde | 85-95% |

Workflow Visualization

The derivatization strategy can be visualized as a branching pathway from the central starting material.

Caption: Core synthetic pathways from this compound.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

The Organic Chemist. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

- Google Patents. (1981). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of new 2-chloroacetanilides. EP0048914A1.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

ACS Publications. (2026). Applications of Fluorine in Medicinal Chemistry. [Link]

-

MedROC. (2021). Esterification of Alcohols | Organic Chemistry A-Level. YouTube. [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

-

SpringerLink. (2006). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). [Link]

-

Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Oxidation of Alcohols. [Link]

-

IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

-

Journal of Chemical Education. (1993). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. [Link]

-

The Organic Chemist. (2025). Dess-Martin-Periodinane oxidation. YouTube. [Link]

-

ResearchGate. (2016). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ARKAT USA, Inc. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

-

Royal Society of Chemistry. (2012). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

- Google Patents. (1969).

-

SpringerLink. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. [Link]

- Google Patents. (2021). Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzyl alcohol. [Link]

-

Chemistry with Caroline. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

Royal Society of Chemistry. (2018). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]

-

Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. iiste.org [iiste.org]

- 18. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. organic-synthesis.com [organic-synthesis.com]

- 24. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Selective Suzuki Coupling of 2,4-Dibromo-5-fluorobenzyl alcohol

Introduction: Strategic Functionalization of Polyhalogenated Aromatics

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science sectors is particularly profound, where the construction of complex biaryl and substituted aromatic scaffolds is paramount.[2] This document provides a detailed protocol and technical guidance for the selective Suzuki coupling of 2,4-Dibromo-5-fluorobenzyl alcohol, a versatile building block with multiple reactive sites. The presence of two distinct bromine atoms and a benzyl alcohol moiety presents a unique challenge and opportunity for selective functionalization, allowing for the stepwise introduction of different aryl groups.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Understanding the Reaction: Mechanism and Selectivity

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.[6]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.[1]

A critical consideration for this compound is the regioselectivity of the initial oxidative addition. The two bromine atoms are in different chemical environments, leading to a potential for selective mono-arylation. The C4-Br bond is generally more sterically accessible than the C2-Br bond, which is flanked by the benzyl alcohol group. Furthermore, electronic effects from the fluorine and benzyl alcohol substituents can influence the reactivity of the C-Br bonds. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the coupling at one position over the other.[4][5]

The presence of the primary benzyl alcohol introduces another layer of complexity. While many Suzuki-Miyaura reactions are tolerant of hydroxyl groups, potential side reactions such as oxidation or catalyst inhibition can occur under certain conditions.[7][8] In many cases, the direct use of benzyl alcohols in Suzuki-type couplings is possible, avoiding the need for a protection-deprotection sequence, which is a significant advantage in terms of step economy.

Experimental Protocol: Selective Mono-Arylation

This protocol is designed to favor the selective mono-arylation of this compound at the more reactive C4 position.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% | Commercial Source |

| Arylboronic acid | ≥98% | Commercial Source |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |

| Water | Degassed, Deionized | In-house |

| Ethyl acetate | ACS Grade | Commercial Source |

| Brine (saturated NaCl solution) | - | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Under a stream of argon or nitrogen, add Pd(PPh₃)₄ (0.03 equiv.).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Workflow Diagram

Caption: Experimental workflow for the selective mono-arylation of this compound.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, and consider increasing the reaction temperature in increments of 10 °C. |

| Formation of Di-substituted Product | Higher reactivity of the second C-Br bond after the first coupling, prolonged reaction time. | Reduce the reaction time and monitor carefully. Consider using a slightly lower temperature or a more sterically hindered ligand to enhance selectivity. |

| Decomposition of Starting Material | Presence of oxygen, overly harsh basic conditions. | Ensure a robust inert atmosphere. Consider using a milder base such as potassium phosphate (K₃PO₄). |

| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas all reagents and solvents. Use a fresh, high-quality catalyst. |

| Reaction with Benzyl Alcohol | Side reactions of the hydroxyl group. | If significant side products related to the alcohol are observed, consider protecting the alcohol as a silyl ether (e.g., TBS ether) prior to coupling. |

Characterization of the Product

The structure and purity of the synthesized 4-Aryl-2-bromo-5-fluorobenzyl alcohol should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the regioselectivity of the coupling and the overall structure. The disappearance of the proton signal corresponding to the C4-position and the appearance of new aromatic signals from the coupled aryl group are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

-

Endo, K., Ohkubo, T., & Shibata, T. (2011). Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates. Organic Letters, 13(13), 3368–3371. Available at: [Link]

-

Barancelli, D. A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2629. Available at: [Link]

-

Deng, M-Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Tetrahedron: Asymmetry, 11(8), 1729-1732. Available at: [Link]

-

Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1012–1025. Available at: [Link]

-

Wang, D., et al. (2018). Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Organic & Biomolecular Chemistry, 16(44), 8563-8567. Available at: [Link]

-

Seltzman, H. H., et al. (2012). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 10(35), 7083-7086. Available at: [Link]

-

Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 128(2), 498–499. Available at: [Link]

-

Sarpong, R., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(10), 2546–2559. Available at: [Link]

-

Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1012–1025. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Cid, J. M., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(3), 661-671. Available at: [Link]

-

LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Diac, T., et al. (2019). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 24(17), 3092. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

-

Worthington, R. J., & Sanford, M. S. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4384–4387. Available at: [Link]

-

Gooßen, L. J., et al. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Advanced Synthesis & Catalysis, 364(11), 1836-1854. Available at: [Link]

-

Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 3(10), 1523–1526. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1756–1766. Available at: [Link]

-

Ohsumi, M., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 16(1), 126-130. Available at: [Link]

-

Molander, G. A., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2632–2635. Available at: [Link]

-

Worthington, R. J., & Sanford, M. S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384–4387. Available at: [Link]

-

Langer, P., et al. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 66(27-28), 5079-5085. Available at: [Link]

-

Gauthier, D. R., et al. (2009). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Organic Letters, 11(19), 4454–4457. Available at: [Link]

-

Shi, W., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 52(60), 9419-9422. Available at: [Link]

-

Holliday, B. J., & Swager, T. M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2277. Available at: [Link]

-

Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]

-

de Freitas, A. S., et al. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. Catalysts, 11(2), 229. Available at: [Link]

-

Sanchez-Espinosa, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]

-

Al-Masum, M., & Ng, D. (2007). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Tetrahedron Letters, 48(38), 6722-6725. Available at: [Link]

-

Kim, J., et al. (2019). Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Chemistry Letters, 48(8), 922-925. Available at: [Link]

-

SK. (2014). Benzyl (Bn) Protective Group. Chem-Station International Edition. Available at: [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

-

ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Available at: [Link]

-

MacNeil, S. L., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 20(38), 7586-7591. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrodehalogenation in Pd-Catalyzed Couplings

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As researchers, scientists, and professionals in drug development, you are likely leveraging the power of these reactions to construct complex molecular architectures. However, the path to a successful coupling is often challenged by side reactions, with hydrodehalogenation being a frequent and frustrating culprit. This guide is designed to provide you with an in-depth understanding of this undesirable pathway and to equip you with actionable troubleshooting strategies and best practices to ensure the integrity of your synthetic routes.

Understanding the Enemy: The Hydrodehalogenation Side Reaction

Hydrodehalogenation is the replacement of a halogen atom on your electrophile (typically an aryl or vinyl halide) with a hydrogen atom, leading to a reduced, non-coupled byproduct. This not only consumes your starting material and reduces the yield of your desired product but also complicates purification. The formation of this byproduct is a clear signal that a competing catalytic cycle is at play.

The Mechanism at a Glance

The hydrodehalogenation side reaction typically branches off the main catalytic cycle after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate, instead of proceeding through transmetalation with your coupling partner, can be intercepted by a hydride source. Subsequent reductive elimination then releases the undesired hydrodehalogenated arene and regenerates the Pd(0) catalyst, allowing the detrimental cycle to continue.

The source of the palladium hydride species is varied and often dependent on the specific reaction conditions. Common sources include:

-

β-Hydride elimination: This can occur from palladium alkoxide or amido complexes, which are formed by the reaction of the Pd(II) intermediate with alcohol solvents or amine bases.

-

Water: Trace amounts of water can react with phosphine ligands or other components to generate hydride sources.

-

Formate Salts: These are sometimes used as hydride donors in transfer hydrogenolysis reactions.[1]

-

Solvents: Alcohols like methanol and ethanol can act as hydride sources.

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Main Cycle Nodes pd0 [label="LₙPd(0)", fillcolor="#F1F3F4", pos="0,2.5!"]; ox_add [label="Oxidative\nAddition\n(Ar-X)", fillcolor="#F1F3F4", pos="2.5,2.5!"]; arpdx [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1!"]; trans [label="Transmetalation\n(R-M)", fillcolor="#F1F3F4", pos="2.5,-1!"]; arpdr [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1!"]; red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", pos="-2.5,-1!"]; product [label="Ar-R\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,1!"];

// Side Reaction Nodes hydride_source [label="Hydride Source\n(e.g., Solvent, Base)", fillcolor="#FBBC05", pos="6,2.5!"]; hydride_formation [label="Hydride Formation", fillcolor="#F1F3F4", pos="6,1!"]; arpdh [label="Ar-Pd(II)-H", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,-1.5!"]; side_red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", pos="2,-2.5!"]; side_product [label="Ar-H\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Main Cycle Edges pd0 -> ox_add [label=""]; ox_add -> arpdx [label=""]; arpdx -> trans [label=""]; trans -> arpdr [label=""]; arpdr -> red_elim [label=""]; red_elim -> product [label=""]; red_elim -> pd0 [label=""];

// Side Reaction Edges arpdx -> hydride_formation [style=dashed, color="#EA4335"]; hydride_source -> hydride_formation [style=dashed, color="#EA4335"]; hydride_formation -> arpdh [style=dashed, color="#EA4335"]; arpdh -> side_red_elim [style=dashed, color="#EA4335"]; side_red_elim -> side_product [style=dashed, color="#EA4335"]; side_red_elim -> pd0 [style=dashed, color="#EA4335"];

// Labels label = "Pd-Catalyzed Cross-Coupling Cycle with Hydrodehalogenation"; labelloc = "t"; fontsize=16; } end_dot

Figure 1: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: FAQs for the Bench Chemist

This section directly addresses common issues and questions encountered during experiments.

Q1: I'm seeing a significant amount of the hydrodehalogenated byproduct. What are the most likely culprits?

A1: Significant hydrodehalogenation points to a kinetic competition where the hydride pathway is outpacing the desired transmetalation step. The primary factors to investigate are your base, solvent, and temperature .

-

Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of protic solvents (even trace amounts) are notorious for promoting hydrodehalogenation.[2] The alkoxide can react with the Ar-Pd(II)-X complex to form a Pd-alkoxide, which then undergoes β-hydride elimination to generate the problematic Pd-H species.

-

Solvent: Protic solvents like alcohols (methanol, ethanol) can directly act as hydride donors. Even seemingly aprotic solvents can contain enough water to facilitate side reactions. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than nonpolar solvents like toluene.[3]

-

Temperature: Higher reaction temperatures can accelerate the rate of decomposition pathways, including hydrodehalogenation. If your desired coupling is sluggish, simply increasing the heat might favor the side reaction.

Q2: My aryl iodide is much more prone to hydrodehalogenation than my aryl bromide. Why is this and what can I do?

A2: The carbon-halogen bond strength plays a crucial role. The C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond. This means that oxidative addition to the Pd(0) center is fastest for aryl iodides. While this is generally good for initiating the catalytic cycle, if the subsequent transmetalation step is slow, the reactive Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source.

Troubleshooting Steps:

-

Optimize for Transmetalation: The goal is to make the transmetalation step faster. If using a boronic acid (Suzuki coupling), ensure your base is effective at activating it. Sometimes, switching from a carbonate base to a phosphate base (e.g., K₃PO₄) can help.[4]

-

Ligand Modification: Employing bulkier, more electron-donating ligands can sometimes accelerate reductive elimination of the desired product over the side reaction. However, be aware that some bulky ligands can also promote hydrodehalogenation, so screening may be necessary.[3]

-

Lower the Temperature: Since the oxidative addition is already fast with an aryl iodide, you may be able to run the reaction at a lower temperature, which will disfavor the hydrodehalogenation pathway.[5]

Q3: I suspect my phosphine ligand is contributing to the problem. How do I choose a better one?

A3: Ligands are critical in tuning the reactivity and stability of the palladium catalyst. While electron-rich, bulky phosphine ligands are excellent for promoting oxidative addition, some can also facilitate the formation of Pd-H species.

Ligand Selection Strategy:

| Ligand Type | Potential Impact on Hydrodehalogenation | Rationale & Recommendations |

| Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos) | Can be a double-edged sword. They promote the desired reaction but can also facilitate hydride formation. | These are often a good starting point. If hydrodehalogenation is an issue, consider other factors first before abandoning them. |

| Bidentate Phosphines (e.g., dppf) | Can sometimes suppress side reactions by creating a more stable catalytic complex. | A good alternative to screen if monophosphine ligands are problematic. |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Often highly effective in preventing hydrodehalogenation by promoting rapid reductive elimination.[2] | An excellent choice for challenging couplings where hydrodehalogenation is a persistent issue. |

Experimental Protocol: Ligand Screening

-

Set up a parallel series of small-scale reactions (e.g., in a vial block).

-

Keep all other parameters (substrate, base, solvent, temperature, concentration) constant.

-

In each reaction, use a different ligand from the table above (e.g., XPhos, dppf, IPr). Ensure the Pd:ligand ratio is appropriate for each.

-

Monitor the reactions by TLC or LC-MS at set time points to compare the ratio of desired product to the hydrodehalogenated byproduct.

Q4: Can I change my base and solvent to minimize this side reaction?

A4: Absolutely. This is one of the most effective strategies.

Solvent and Base Recommendations to Minimize Hydrodehalogenation:

| Base | Recommended Solvents | Rationale |

| K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF | These inorganic bases are less prone to forming reactive alkoxides compared to organic bases. Using them in anhydrous, non-protic solvents is a robust strategy.[4] |

| Organic amines (e.g., Et₃N, DIPEA) | Toluene, THF | While they can still be problematic, they are often a better choice than alkoxides, especially if your reaction requires a soluble organic base. |

Protocol: Switching to Anhydrous Conditions

-

Dry your solvent: Use a solvent purification system or distill over a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene).

-

Use an anhydrous base: Purchase anhydrous grade K₃PO₄ or dry it in an oven before use.

-

Assemble under inert atmosphere: Set up your reaction in a glovebox or using Schlenk techniques to rigorously exclude moisture.

-

Compare: Run the reaction under these anhydrous conditions and compare the outcome to your previous, problematic result.

Proactive Prevention: Best Practices for Clean Couplings

Instead of just troubleshooting, you can design your experiments from the outset to minimize the risk of hydrodehalogenation.

The Decision-Making Workflow

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Hydrodehalogenation\nObserved?", shape=diamond, fillcolor="#FBBC05"]; check_base [label="Is an alkoxide base\n(e.g., NaOtBu) used?", shape=diamond, fillcolor="#F1F3F4"]; switch_base [label="Action: Switch to\nK₃PO₄ or Cs₂CO₃", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Is a protic solvent\n(e.g., alcohol) used?", shape=diamond, fillcolor="#F1F3F4"]; switch_solvent [label="Action: Switch to\nanhydrous Toluene or Dioxane", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is the temperature >100 °C?", shape=diamond, fillcolor="#F1F3F4"]; lower_temp [label="Action: Lower temperature,\nconsider microwave heating", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_ligands [label="Action: Screen ligands\n(e.g., dppf, NHCs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base [label="Yes"]; check_base -> switch_base [label="Yes"]; check_base -> check_solvent [label="No"]; switch_base -> success;

check_solvent -> switch_solvent [label="Yes"]; check_solvent -> check_temp [label="No"]; switch_solvent -> success;

check_temp -> lower_temp [label="Yes"]; check_temp -> screen_ligands [label="No"]; lower_temp -> success;

screen_ligands -> success; start -> success [label="No"]; } end_dot

Figure 2: A decision tree for troubleshooting hydrodehalogenation.

Key Experimental Considerations:

-

Palladium Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often designed for efficient generation of the active Pd(0) species, which can lead to cleaner reactions compared to older sources like Pd(PPh₃)₄.[6]

-

Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing unimolecular (or pseudo-unimolecular) hydrodehalogenation.

-

Order of Addition: Consider adding the aryl halide slowly to the reaction mixture. This keeps its instantaneous concentration low, which can disfavor the side reaction, especially if it is prone to hydrodehalogenation.[4]

-

Protecting Groups: For certain substrates, such as N-H containing heterocycles (e.g., pyrroles, indoles), the acidic proton can interfere with the reaction and promote dehalogenation. Protecting the nitrogen atom can suppress this side reaction.[7]

By understanding the mechanistic underpinnings of hydrodehalogenation and systematically evaluating the key reaction parameters—base, solvent, ligand, and temperature—you can effectively troubleshoot and prevent this common side reaction, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Available at: [Link]

-

Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

-

Park, K. H., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs. Available at: [Link]

-

Wang, H., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Available at: [Link]

-

Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Available at: [Link]

-

Wor-Falbrede, V., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

-

Krueger, A. M., et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. Available at: [Link]

-

Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]

-

Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

-

Jang, T., et al. (2024). Ligand-induced suppression of undesirable pathways in cobalt-catalyzed hydroformylation. ResearchGate. Available at: [Link]

-

YouTube. (2024). Hydrohalogenation reaction mechanism with different solvents!. Available at: [Link]

-

Wikipedia. Palladium hydride. Available at: [Link]

-

Wang, H., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. PubMed. Available at: [Link]

-

Wang, C., et al. (2019). Visible-light-mediated hydrodehalogenation and Br/D exchange of inactivated aryl and alkyl halides with a palladium complex. Organic Chemistry Frontiers. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]

-

Ahrens, S., et al. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PubMed. Available at: [Link]

-

Zand, A., et al. (2018). Hydride Formation Diminishes CO2 Reduction Rate on Palladium. PMC. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

-

Gounder, R. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. Available at: [Link]

-

Marques, C. A., et al. (1994). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis of Polyhalogenated Aromatics: A Technical Support Center

The scale-up synthesis of polyhalogenated aromatic compounds is a critical process in the development of pharmaceuticals, advanced materials, and agrochemicals. However, this class of molecules presents a unique and formidable set of challenges, from controlling regioselectivity and managing hazardous reagents to ensuring process safety and minimizing environmental impact. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these complexities. Here, we offer troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis of polyhalogenated aromatic compounds.

Q1: What are the primary safety concerns when working with polyhalogenated aromatic compounds and their syntheses at scale?

A1: The synthesis of polyhalogenated aromatic compounds involves significant safety considerations. Many of these compounds are toxic and persistent organic pollutants (POPs) with potential carcinogenic properties.[1] Key hazards include:

-

Toxicity of Reagents and Products: Halogenating agents like bromine can be highly corrosive and toxic upon inhalation.[2] The target molecules themselves may have adverse health effects.[3]

-

Formation of Hazardous Byproducts: Uncontrolled reactions can lead to the formation of highly toxic byproducts such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDD/Fs), and polybrominated dibenzo-p-dioxins.[4]

-

Exothermic Reactions: Halogenation reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled, especially during scale-up.[5]

-

Waste Disposal: The waste generated from these syntheses is often hazardous and requires specialized disposal methods to prevent environmental contamination.[6]

Q2: How can "green chemistry" principles be applied to the synthesis of polyhalogenated aromatic compounds?

A2: Applying green chemistry principles is crucial to mitigate the environmental impact of synthesizing these compounds. Key strategies include:

-

Solvent Selection: Opting for greener solvents can significantly reduce the environmental footprint.[7][8] The CHEM21 solvent selection guide is a valuable tool for this purpose.[9] The ideal solvent should also facilitate product separation and minimize the number of synthesis steps.[10]

-

Catalysis: Utilizing efficient catalysts can reduce energy consumption and improve selectivity, thereby minimizing waste.

-

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction parameters, reducing the risk of hazardous byproduct formation and allowing for safer handling of dangerous reagents.[5][11][12][13][14]

-

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Q3: What are the main challenges in achieving high regioselectivity in aromatic halogenation?

A3: Controlling the position of halogen substitution on the aromatic ring is a significant challenge. The directing effects of existing substituents on the ring play a major role. However, as more halogens are added, the ring becomes deactivated, making further substitution more difficult and often requiring harsher reaction conditions. This can lead to a loss of selectivity and the formation of a mixture of isomers, which are often difficult to separate.[15] The choice of catalyst and reaction conditions is critical for directing the halogen to the desired position.

Section 2: Troubleshooting Guides

This section provides practical advice for specific problems encountered during the synthesis of polyhalogenated aromatic compounds.

Low Yield and Incomplete Conversion

Q: My large-scale halogenation reaction is showing low yield and incomplete conversion, although it worked well at the lab scale. What could be the issue?

A: This is a common scale-up problem. Several factors could be at play:

-

Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing at a larger scale can limit the contact between reactants. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

-

Heat Transfer Issues: Poor heat dissipation in a large reactor can lead to localized overheating, causing side reactions and degradation of the product. Proper reactor design and temperature control are crucial.

-

Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale. This could be due to impurities in the starting materials or byproducts poisoning the catalyst. Consider catalyst loading and the potential need for a more robust catalyst.[4]

-

Reagent Addition Rate: The rate of addition of the halogenating agent is critical. Too rapid addition can lead to localized high concentrations, promoting side reactions. A slower, controlled addition is often necessary at scale.

Poor Regioselectivity and Isomer Formation

Q: I am getting a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is key to a successful synthesis. Consider the following:

-

Catalyst Choice: The nature of the catalyst can significantly influence the position of halogenation. For electrophilic aromatic substitution, Lewis acids like FeCl₃ or AlCl₃ are common, but their activity can sometimes lead to over-halogenation or isomerization.[16] Exploring different catalysts, including solid-supported catalysts, may offer better control.

-

Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

-

Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the isomer distribution. Experiment with a range of solvents to find the optimal one for your desired selectivity.

-

Blocking Groups: In some cases, temporarily introducing a "blocking group" to a specific position on the aromatic ring can direct the halogen to the desired location. The blocking group is then removed in a subsequent step.

Difficult Purification of the Final Product

Q: My final polyhalogenated product is contaminated with byproducts and is proving very difficult to purify. What purification strategies can I employ?

A: Purification is a major hurdle for this class of compounds due to their similar physical properties.[17] Here are some strategies:

-

Crystallization: If your product is a solid, fractional crystallization can be an effective method for removing impurities, provided there is a sufficient difference in solubility between the product and the impurities.

-

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools that can be scaled up for preparative purification.[17] However, this can be expensive for large quantities. Column chromatography with silica gel or alumina is a more traditional and cost-effective approach.

-

Extraction: Liquid-liquid extraction or solid-phase extraction can be used to remove certain types of impurities.[18] For example, an acidic or basic wash can remove corresponding impurities.

-

In-process Control: The best approach is to minimize the formation of impurities in the first place through careful control of reaction conditions.

Section 3: Protocols and Methodologies

This section provides illustrative protocols. Note: These are general guidelines and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any new procedure is attempted.

Protocol: Controlled Bromination of an Activated Aromatic Compound

This protocol outlines a general procedure for the controlled monobromination of an activated aromatic compound using N-bromosuccinimide (NBS), a safer alternative to liquid bromine.

Materials:

-

Activated aromatic substrate

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Catalyst (e.g., silica gel, a mild Lewis acid)

-

Reaction vessel with temperature control and inert atmosphere capabilities

-

Quenching solution (e.g., sodium thiosulfate solution)

Procedure:

-

Reaction Setup: Charge the reaction vessel with the aromatic substrate and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) to control the exotherm and improve selectivity.

-

Controlled Addition of NBS: Slowly add a solution of NBS in the same solvent to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature closely to ensure it does not rise uncontrollably.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Quenching: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate.

-

Workup: Proceed with a standard aqueous workup to remove the succinimide byproduct and any remaining salts.

-

Purification: Purify the crude product by crystallization or column chromatography.

In-Process Monitoring with Process Analytical Technology (PAT)

For large-scale synthesis, implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction, enabling better control and ensuring consistent product quality.[19][20][21][22][23]

Example Application: Monitoring a Halogenation Reaction with In-situ FTIR

-

Objective: To monitor the consumption of the starting material and the formation of the product and byproducts in real-time.

-

Methodology: An in-situ Fourier Transform Infrared (FTIR) probe is inserted directly into the reaction vessel.

-

Data Acquisition: Spectra are collected at regular intervals throughout the reaction.

-

Analysis: The disappearance of characteristic peaks of the starting material and the appearance of peaks corresponding to the product can be tracked over time. This data can be used to determine the reaction endpoint accurately, avoiding over-reaction and the formation of unwanted polyhalogenated species.

Quantitative Data Summary for PAT:

| Parameter Monitored | Analytical Technique | Benefit |

| Reactant Concentration | In-situ FTIR/Raman | Real-time reaction kinetics, endpoint determination |

| Product Formation | In-situ FTIR/Raman | Yield optimization, prevention of over-reaction |

| Byproduct Formation | In-situ FTIR/Raman | Impurity profiling, process optimization |

| Particle Size (in crystallizations) | Focused Beam Reflectance Measurement (FBRM) | Control of crystal size distribution, improved filtration |

Section 4: Visualizing Workflows and Concepts

Diagram: Troubleshooting Workflow for Low Yield in Scale-up

Caption: Troubleshooting workflow for low yield.

Diagram: Logic for Implementing Flow Chemistry

Caption: Rationale for adopting flow chemistry.

References

-

The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Springer. Retrieved January 23, 2026, from [Link]

-

PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC. Retrieved January 23, 2026, from [Link]

-

Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. (2023). Springer. Retrieved January 23, 2026, from [Link]

-

Treatment techniques for removal of polybrominated diphenyl ethers (PBDEs) from real wastewater: Limitations, challenges, and future research directions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

halogenated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

-

Additive Free Aromatic Bromination in Flow. (2023). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. (2022). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

(PDF) Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Halogenation of organic compounds using continuous flow and microreactor technology. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]

-

A guide to the integration of environmental, health and safety criteria into the selection of solvents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chemical equation for synthesis of PCBs by direct chlorination of biphenyl. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Halogenation of Aromatic Compounds. (2023). YouTube. Retrieved January 23, 2026, from [Link]

-

Management of waste containing polybrominated diphenyl ethers: A review. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Aromatic Halogenation Using Carborane Catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Polycyclic aromatic hydrocarbons in solid residues from waste incineration. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

-

Effects of polyhalogenated aromatic compounds on porphyrin metabolism. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (n.d.). ATSDR. Retrieved January 23, 2026, from [Link]

-

Solvents and sustainable chemistry. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Solvent Selection from the Green Perspective. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]

-

Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). Springer. Retrieved January 23, 2026, from [Link]

-

A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Polychlorinated biphenyl. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Bromination safety. (2024). YouTube. Retrieved January 23, 2026, from [Link]

-

Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (n.d.). American Pharmaceutical Review. Retrieved January 23, 2026, from [Link]

-